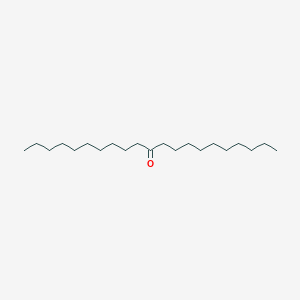
11-Heneicosanone
説明
what is '11-Heneicosanone'? 11-Heneicosanone is a type of hydrocarbon, specifically an aliphatic hydrocarbon. It is an unsaturated alkene with 19 carbon atoms and one double bond. the use of '11-Heneicosanone' 11-Heneicosanone is a naturally occurring organic compound with a variety of uses. It is used in the production of perfumes, as a flavor enhancer in foods, and as an antioxidant in cosmetics. It is also used in the pharmaceutical industry as an anti-inflammatory and anti-bacterial agent. Additionally, 11-Heneicosanone has been studied for its potential use as an antifungal and anti-cancer agent. the chemistry of '11-Heneicosanone' 11-Heneicosanone is a colorless, crystalline organic compound with a molecular formula of C21H40O. It is an unsaturated fatty acid, a type of lipid found in many plant and animal sources. It is a component of some vegetable oils, such as sunflower oil, and is also found in the waxes of some fruits and vegetables, such as apples and cucumbers. 11-Heneicosanone is an omega-9 fatty acid, meaning that it has a double bond at the ninth carbon from the omega end of the molecule. This double bond gives 11-Heneicosanone its unsaturated character, making it more chemically reactive than saturated fatty acids. 11-Heneicosanone can be oxidized to form 11-Heneicosenoic acid, which is a precursor to a number of other compounds. These compounds include eicosanoids, which are important signaling molecules in the body, as well as other compounds such as bile acids and prostaglandins. the biochemical/physical effects of '11-Heneicosanone' 11-Heneicosanone is a type of fatty acid that is found in certain plants and is used in the production of soaps, cosmetics, and other products. The chemical structure of 11-Heneicosanone is C21H40O2. Biochemically, 11-Heneicosanone is a long-chain fatty acid that is composed of 21 carbon atoms and 40 hydrogen atoms. It is a monounsaturated fatty acid, meaning that it has one double bond between two of its carbon atoms. This double bond decreases the overall saturation of the fatty acid, making it more susceptible to oxidation. Physically, 11-Heneicosanone is a colorless, viscous liquid at room temperature. It has a low solubility in water, but is soluble in organic solvents such as ether and alcohol. It has a high boiling point and is relatively stable at high temperatures. the benefits of '11-Heneicosanone' 11-Heneicosanone is a natural compound found in the essential oils of many plants, including lavender and peppermint. It has a variety of beneficial properties including antioxidant, anti-inflammatory, and antimicrobial activity. It has been used traditionally as a treatment for skin conditions such as acne and eczema, as well as for respiratory ailments like bronchitis and asthma. Additionally, 11-Heneicosanone has been studied for its potential to reduce anxiety and improve sleep quality. It may also have protective effects on the heart and liver, and may help to reduce the risk of certain cancers. the related research of '11-Heneicosanone' 1. Synthesis of 11-Heneicosanone Derivatives: A Review 2. Synthesis of 11-Heneicosanone Derivatives Using Catalytic Asymmetric Reactions 3. Synthesis and Biological Activity of 11-Heneicosanone Derivatives 4. The Antioxidant and Cytotoxic Properties of 11-Heneicosanone 5. The Inhibitory Effects of 11-Heneicosanone on Cancer Cell Proliferation 6. The Potential Therapeutic Applications of 11-Heneicosanone 7. Synthesis and Characterization of 11-Heneicosanone-Based Pharmaceuticals 8. The Role of 11-Heneicosanone in the Treatment of Inflammatory Diseases 9. The Role of 11-Heneicosanone in the Treatment of Neurodegenerative Diseases 10. The Potential of 11-Heneicosanone in the Treatment of Diabetes
科学的研究の応用
Pharmacology
11-Heneicosanone has been explored in pharmacology for its potential as a building block in the synthesis of complex molecules. It may serve as a precursor in the creation of various pharmacologically active compounds due to its long carbon chain and ketone functional group .
Material Science
In material science, 11-Heneicosanone could be used in the development of new polymers or coatings. Its chemical structure allows it to potentially interact with other monomers or pre-polymers, leading to materials with unique properties .
Environmental Science
The environmental applications of 11-Heneicosanone might include its use as a marker for chemical tracing in ecological studies. Its distinct chemical signature can help in tracking the distribution and degradation of organic compounds in various ecosystems .
Biochemistry
Biochemically, 11-Heneicosanone could be utilized in studying lipid metabolism and membrane biology. Its incorporation into lipid bilayers or vesicles can provide insights into the dynamics of fatty acid chains within cellular membranes .
Chemical Engineering
In chemical engineering, 11-Heneicosanone may find applications in process optimization. It could be used as a model compound to study reaction kinetics or as a standard in calibrating analytical instruments due to its stable ketone group .
Analytical Chemistry
Analytical chemists might use 11-Heneicosanone as a reference compound in chromatography or mass spectrometry. Its unique mass and retention time can aid in the identification and quantification of similar compounds in complex mixtures .
特性
IUPAC Name |
henicosan-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOACSXJVHDTDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173488 | |
| Record name | Henicosan-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Heneicosanone | |
CAS RN |
19781-72-7 | |
| Record name | 11-Heneicosanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Henicosan-11-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-HENEICOSANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Henicosan-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Henicosan-11-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



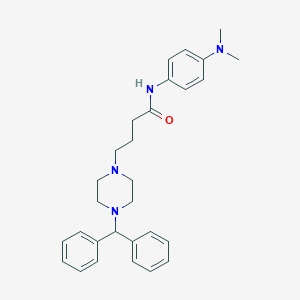
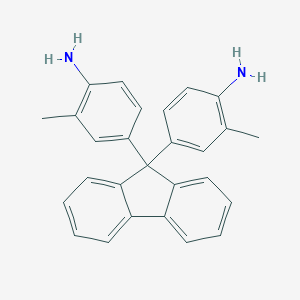
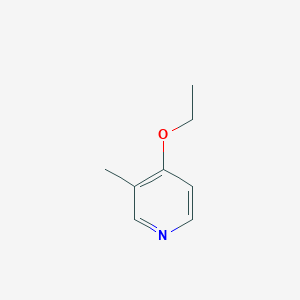
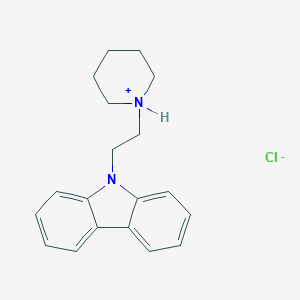


![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)


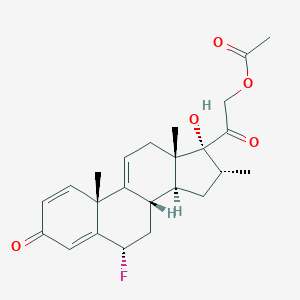
![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)

